Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a dibromopyridine moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dibromopyridine Moiety: The dibromopyridine group can be introduced via a nucleophilic substitution reaction, where the piperazine reacts with 3,5-dibromopyridine under suitable conditions, often in the presence of a base like potassium carbonate.
Protection with Tert-butyl Carbamate: The final step involves the protection of the piperazine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent recycling and efficient purification techniques such as crystallization or chromatography would be employed to ensure the compound meets industrial standards.
Types of Reactions:
Substitution Reactions: The dibromopyridine moiety can undergo further substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyridine ring, which can be oxidized to N-oxides or reduced to piperidines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Hydrolysis: Acidic conditions (e.g., HCl in water) or basic conditions (e.g., NaOH in water).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted piperazines with various functional groups replacing the bromine atoms.
- Free amine derivatives upon hydrolysis of the carbamate group.
- Oxidized or reduced derivatives of the pyridine ring.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities due to the presence of the dibromopyridine moiety.
Drug Development: Utilized in the development of novel drug candidates targeting various biological pathways.
Industry:
Chemical Industry: Employed in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dibromopyridine moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Tert-butyl 4-(3,5-dichloropyridin-2-yl)piperazine-1-carboxylate: Similar structure but with chlorine atoms instead of bromine, potentially altering its reactivity and biological activity.
Tert-butyl 4-(3,5-difluoropyridin-2-yl)piperazine-1-carboxylate: Fluorine atoms instead of bromine, which can significantly impact the compound’s electronic properties and metabolic stability.
Uniqueness:
- The presence of bromine atoms in tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate can enhance its reactivity in substitution reactions compared to its chloro or fluoro analogs.
- Bromine atoms can also influence the compound’s lipophilicity and ability to cross biological membranes, potentially affecting its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-(3,5-dibromopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(16)8-10(15)9-17-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLOFXPVBYRCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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